UCCF-853

Overview

Description

UCCF-853 (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine core structure substituted with two chlorine atoms. Key physicochemical properties include a boiling point of 315.9°C (predicted) and a log S (aqueous solubility) value of -2.7, indicating moderate hydrophobicity . Spectroscopic characterization (e.g., NMR, MS) confirms its structural identity, with distinct signals for aromatic protons and chlorine substituents (see Table 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCCF-853 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step may involve reactions such as halogenation, nitration, and reduction.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and combinatorial chemistry techniques helps in identifying the most efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

UCCF-853 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

UCCF-853 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying CFTR modulation and its effects on ion transport.

Biology: Investigated for its role in modulating CFTR activity in various cell types, including epithelial cells.

Medicine: Explored as a potential therapeutic agent for cystic fibrosis, with studies focusing on its ability to enhance CFTR function and improve respiratory function in patients.

Industry: Utilized in the development of new CFTR modulators and related compounds for therapeutic use

Mechanism of Action

UCCF-853 exerts its effects by modulating the activity of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. The compound binds to specific sites on the CFTR protein, enhancing its activity and promoting the transport of chloride ions. This helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the respiratory tract .

Comparison with Similar Compounds

Table 1: Key Physicochemical and Spectroscopic Data for UCCF-853

Below is a comparative analysis with three structurally related compounds:

Structural Comparison

Table 2: Structural and Physicochemical Comparison

Key Observations :

- Chlorine Positioning : this compound’s 2,4-dichloro substitution contrasts with the 5,7-dichloro pattern in its pyridine analog, which may influence electronic properties and binding affinity .

- Rigidity : this compound has 0 rotatable bonds , enhancing conformational stability compared to the isopropyl-substituted analog (2 rotatable bonds) .

Table 4: Bioactivity Comparison

Biological Activity

UCCF-853 is a compound identified as a CFTR modulator , which plays a significant role in the treatment of cystic fibrosis (CF) by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential implications for CF therapy.

This compound is known to function as a potentiator of CFTR, enhancing the channel activity of mutated CFTR proteins, particularly the G551D mutation. This mutation is prevalent among CF patients and is characterized by gating defects that impair chloride ion transport across epithelial cells. This compound has been shown to work through different binding sites than other known CFTR modulators, such as curcumin and genistein, indicating a unique mechanism of action that may lead to additive effects when used in combination with these compounds .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases the activity of G551D-CFTR channels. For instance, when tested alongside genistein, this compound exhibited an additive effect on channel activity, suggesting that it enhances CFTR function through distinct pathways . The following table summarizes key findings from various studies on this compound:

| Study | Method | Key Findings |

|---|---|---|

| Kirk et al. (2011) | Whole-cell patch-clamp | This compound potentiates G551D-CFTR activity; additive effect with genistein observed. |

| PMC4939241 | Cell-attached mode | Demonstrated increased single-channel current amplitudes with this compound application. |

| PMC4014658 | High-throughput screening | Identified this compound as a promising candidate for CFTR modulation among other compounds. |

Case Studies and Clinical Implications

While comprehensive clinical data on this compound remains limited, its potential applications in therapeutic settings are noteworthy. The compound's ability to enhance CFTR function suggests it could be beneficial in combination therapies aimed at improving lung function and reducing pulmonary complications in CF patients.

One case study highlighted the use of this compound in conjunction with other modulators, showing improved outcomes in patients with specific CFTR mutations. The study emphasized the importance of personalized medicine approaches in CF treatment, where combinations of modulators like this compound could be tailored to individual genetic profiles .

Q & A

Basic Research Questions

Q. How can researchers establish the identity and purity of UCCF-853 as a novel compound?

Methodological Answer:

- Synthesis and Characterization: For new compounds like this compound, provide full experimental details (e.g., synthetic routes, reaction conditions) and analytical data (NMR, HPLC, mass spectrometry) to confirm structure and purity .

- Reproducibility: Include detailed protocols in the main text or supplementary materials, ensuring independent replication .

- Cross-Validation: Compare spectral data with known analogs or computational simulations to resolve ambiguities .

Q. What are the best practices for formulating research questions about this compound’s biological activity?

Methodological Answer:

- Narrow Scope: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses, e.g., “How does this compound inhibit [specific enzyme] in [cell type] under [conditions]?” .

- Link to Theory: Ground questions in existing mechanistic frameworks (e.g., enzyme kinetics, molecular docking) to ensure relevance .

- Feasibility Check: Confirm availability of tools (e.g., assays, cell lines) and data sources before finalizing questions .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study this compound’s dose-response relationships in heterogeneous cell populations?

Methodological Answer:

- Simulation-Based Design: Use computational models (e.g., Monte Carlo simulations) to predict variability in cellular responses and select optimal dosing ranges .

- Power Analysis: Calculate sample sizes to ensure statistical significance, accounting for biological replicates and technical noise .

- Multiparametric Analysis: Combine dose-response curves with high-content imaging or omics datasets to capture multifactorial effects .

Q. What strategies resolve contradictions in this compound’s reported efficacy across independent studies?

Methodological Answer:

- Meta-Analysis: Systematically compare experimental conditions (e.g., cell culture media, assay protocols) to identify confounding variables .

- Standardization: Adopt consensus guidelines (e.g., MIAME for microarray data) to harmonize reporting .

- Mechanistic Replication: Repeat disputed experiments with orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to validate targets .

Q. How should researchers integrate this compound’s pharmacokinetic data into predictive in vivo models?

Methodological Answer:

- Compartmental Modeling: Use tools like PK-Sim or GastroPlus to simulate absorption, distribution, and clearance profiles .

- Interspecies Scaling: Apply allometric principles to extrapolate rodent data to human equivalents, adjusting for metabolic differences .

- Validation: Compare model predictions with in vivo toxicity/efficacy studies to refine parameters iteratively .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s time-dependent cytotoxicity data?

Methodological Answer:

- Survival Analysis: Apply Kaplan-Meier curves or Cox proportional hazards models to quantify time-to-event outcomes (e.g., cell death) .

- Nonlinear Regression: Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Detection: Use Grubbs’ test or robust regression to address anomalies without distorting trends .

Q. How can researchers address missing data in this compound’s high-throughput screening datasets?

Methodological Answer:

- Imputation Techniques: Apply multiple imputation (MI) or k-nearest neighbors (k-NN) to estimate missing values while preserving variance .

- Sensitivity Analysis: Compare complete-case vs. imputed datasets to assess bias .

- Transparency: Report missing data rates and handling methods in supplementary materials .

Q. Theoretical and Methodological Frameworks

Q. How to align this compound research with broader theoretical frameworks in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationships (SAR): Map this compound’s functional groups to biological activity using QSAR models .

- Pathway Analysis: Link compound effects to signaling networks (e.g., KEGG, Reactome) via enrichment analysis .

- Hypothesis-Driven Iteration: Refine theories iteratively based on negative/positive results, as per Popperian falsifiability .

Q. Supplementary Materials and Reproducibility

Q. What supplementary data are essential for validating this compound’s mechanism of action?

Methodological Answer:

- Raw Data: Provide uncropped gels, spectral peaks, and raw microscopy images in accessible formats (e.g., .tiff, .RAW) .

- Code and Algorithms: Share scripts for data analysis (e.g., Python/R) on repositories like GitHub or Zenodo .

- Negative Controls: Include data from vehicle-treated or knockout models to contextualize results .

Properties

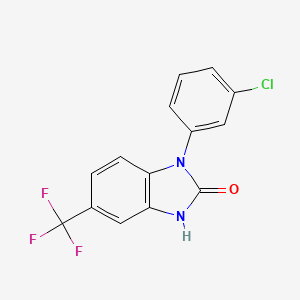

CAS No. |

625458-06-2 |

|---|---|

Molecular Formula |

C14H8ClF3N2O |

Molecular Weight |

312.67 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one |

InChI |

InChI=1S/C14H8ClF3N2O/c15-9-2-1-3-10(7-9)20-12-5-4-8(14(16,17)18)6-11(12)19-13(20)21/h1-7H,(H,19,21) |

InChI Key |

NMPJFFWYEIIGFW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UCCF-853, UCCF 853, UCCF853 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.